molecular formula C16H21FN4O4S B3012842 1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1324304-08-6

1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No. B3012842
CAS RN: 1324304-08-6
M. Wt: 384.43
InChI Key: HFEKDUZVKQITEX-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, piperazine rings, and imidazole derivatives, which are often explored for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the first paper, where a four-component cyclocondensation is used to create imidazolyl ethyl piperazine derivatives . This method, which includes the use of diacetyl, aromatic aldehyde, piperazin-1-yl ethanamine, and ammonium acetate with a sulfate catalyst, could potentially be adapted for the synthesis of the compound . The synthesis process is likely to be complex and would require careful optimization to ensure the correct assembly of the molecule's multiple functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of a benzimidazole derivative with a fluorophenyl and a piperazine ring was elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These findings suggest that the compound of interest may also exhibit a significant degree of conformational specificity, which could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of functional groups like the fluorophenyl moiety and the piperazine ring suggests that the compound could participate in various chemical reactions. For example, the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity with biological targets or during further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but related compounds have been evaluated for properties such as lipophilicity and metabolic stability using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are critical for the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Biological Activity

Although the specific biological activity of "1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one" is not provided, related compounds have been evaluated for their antimicrobial activities and as potential antidepressant agents . These studies suggest that the compound may also have potential biological activities worth investigating, possibly in the realm of central nervous system disorders or infectious diseases.

Scientific Research Applications

Synthesis and Neuroleptic Properties

Research by Perregaard et al. (1992) on a series of 1-(4-fluorophenyl)-1H-indoles, which share structural similarities with the compound , demonstrates the potential for neuroleptic properties. These compounds were evaluated for their dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating a focus on central nervous system applications and atypical neuroleptic potential without catalepsy, a side effect common in traditional antipsychotic medication Perregaard, J., Arnt, J., Bogeso, K., Hyttel, J., & Sanchez, C. (1992).

Antibacterial and Antifungal Applications

A study by Patel, N., Patel, A., & Chauhan, H. (2007) on amide derivatives of quinolone, including piperazinyl groups, suggests applications in combating microbial infections. These compounds were evaluated for their antibacterial activity against various strains, highlighting the potential use of similar compounds in addressing antibiotic resistance Patel, N., Patel, A., & Chauhan, H. (2007).

Antiviral Research

Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives with the aim of developing non-nucleoside reverse transcriptase inhibitors, indicating the exploration of such compounds in antiviral therapies, particularly for HIV Al-Masoudi, N., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C. (2007).

Enzyme Inhibition for Alzheimer’s Disease

Research on SAM-760, a compound containing a piperazin-1-yl group similar to the compound of interest, investigated its metabolism and interaction with cytochrome P450 enzymes. This study provides insight into the metabolic pathways and potential drug-drug interactions, relevant for developing therapeutics for diseases like Alzheimer's Sawant-Basak, A., Obach, R., Doran, A., Lockwood, P., Schildknegt, K., Gao, H., Mancuso, J., Tse, S., & Comery, T. A. (2018).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O4S/c1-26(24,25)20-9-6-18(7-10-20)15(22)12-19-8-11-21(16(19)23)14-5-3-2-4-13(14)17/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEKDUZVKQITEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

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